molecular formula C12H7N5O3S2 B2578279 N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1210635-91-8

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2578279
CAS No.: 1210635-91-8
M. Wt: 333.34
InChI Key: GMLJOZLRZSIBQQ-UHFFFAOYSA-N
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Description

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a nitrothiophene, thiazole, and pyrazine carboxamide. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of 4-nitrothiophene-2-carboxylic acid: This can be achieved through nitration of thiophene-2-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid.

    Synthesis of 4-(4-nitrothiophen-2-yl)thiazole: The 4-nitrothiophene-2-carboxylic acid is then reacted with thioamide under cyclization conditions to form the thiazole ring.

    Coupling with pyrazine-2-carboxylic acid: The final step involves coupling the 4-(4-nitrothiophen-2-yl)thiazole with pyrazine-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under catalytic hydrogenation conditions.

    Substitution: The thiazole and pyrazine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

    Cyclization: The compound can undergo intramolecular cyclization reactions under specific conditions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Electrophilic substitution using halogenating agents like N-bromosuccinimide (NBS) or nucleophilic substitution using strong nucleophiles like sodium hydride (NaH).

    Cyclization: Cyclization can be induced using strong acids or bases depending on the desired ring structure.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or alkylated derivatives depending on the substituents used.

    Cyclization: Polycyclic compounds with enhanced biological activity.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for further research in drug development.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic effects. Its unique structure allows it to target specific enzymes and receptors, making it a potential candidate for the treatment of various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its applications in the production of dyes, pigments, and other specialty chemicals are also being explored.

Mechanism of Action

The mechanism of action of N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The thiazole and pyrazine rings can also interact with nucleic acids and proteins, modulating their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-nitrothiophene-2-carboxamide
  • Thiazole-2-carboxamide
  • Pyrazine-2-carboxamide

Uniqueness

N-(4-(4-nitrothiophen-2-yl)thiazol-2-yl)pyrazine-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N5O3S2/c18-11(8-4-13-1-2-14-8)16-12-15-9(6-22-12)10-3-7(5-21-10)17(19)20/h1-6H,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLJOZLRZSIBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=N1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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